Hedgehog agonist 1

Description

Properties

IUPAC Name |

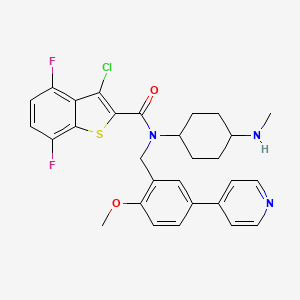

3-chloro-4,7-difluoro-N-[(2-methoxy-5-pyridin-4-ylphenyl)methyl]-N-[4-(methylamino)cyclohexyl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClF2N3O2S/c1-33-20-4-6-21(7-5-20)35(29(36)28-26(30)25-22(31)8-9-23(32)27(25)38-28)16-19-15-18(3-10-24(19)37-2)17-11-13-34-14-12-17/h3,8-15,20-21,33H,4-7,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIFQUJDZSAFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(CC2=C(C=CC(=C2)C3=CC=NC=C3)OC)C(=O)C4=C(C5=C(C=CC(=C5S4)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClF2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular intricacies: A Technical Guide to the Mechanism of Action of Hedgehog Agonist 1 (SAG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, tissue regeneration, and adult stem cell maintenance.[1][2][3] Dysregulation of this pathway is implicated in a variety of developmental disorders and cancers.[1][4] Small molecule modulators of the Hh pathway are therefore of significant interest for both basic research and therapeutic development. This technical guide provides an in-depth exploration of the mechanism of action of a pivotal synthetic small molecule, Hedgehog Agonist 1 (Hh-Ag-1), commonly known as SAG. SAG is a potent and specific activator of the Hh pathway, acting directly on the key signal transducer, Smoothened (Smo).[5][6][7]

The Hedgehog Signaling Pathway: A Primer

The canonical Hedgehog signaling pathway is initiated by the binding of one of three Hh ligands (Sonic, Indian, or Desert Hedgehog) to the 12-pass transmembrane receptor Patched (Ptch).[2] In the absence of a Hh ligand, Ptch tonically inhibits the activity of the 7-pass transmembrane G-protein-coupled receptor (GPCR)-like protein, Smoothened (Smo).[2][4] This inhibition prevents Smo from translocating to the primary cilium, a key organelle for Hh signal transduction.[4][8] Consequently, a cytoplasmic complex of proteins, including Suppressor of Fused (SUFU), facilitates the proteolytic processing of the Glioma-associated oncogene (Gli) transcription factors into their repressor forms (GliR).[4] GliR then translocates to the nucleus and represses the transcription of Hh target genes.[4]

Upon Hh ligand binding to Ptch, the inhibition on Smo is relieved.[2] Smo then accumulates in the primary cilium, becomes activated, and initiates a downstream signaling cascade that prevents the proteolytic cleavage of Gli proteins.[4][8] The full-length activator forms of Gli (GliA) translocate to the nucleus and induce the transcription of Hh target genes, including PTCH1 and GLI1, which are involved in cell fate, proliferation, and survival.[1][4]

Mechanism of Action of this compound (SAG)

SAG is a synthetic, cell-permeable small molecule that potently activates the Hedgehog signaling pathway.[9][10] Crucially, SAG's mechanism of action bypasses the need for Hh ligand and the Ptch receptor.[11][12] Instead, SAG acts as a direct agonist of Smoothened.[5][6][7]

Biochemical and structural studies have demonstrated that SAG binds directly to the heptahelical bundle of the Smo protein.[5][7] This binding event induces a conformational change in Smo, stabilizing its active state and promoting its localization to the primary cilium, thereby initiating the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes.[5]

Quantitative Data on SAG Activity

The potency and binding affinity of SAG for Smo have been characterized in various in vitro systems. The following table summarizes key quantitative data for SAG.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 3 nM | Shh-LIGHT2 cells | [6][7][9] |

| Kd | 59 nM | Cos-1 cells expressing Smo | [5][6] |

EC50 (Half-maximal effective concentration): The concentration of SAG that induces a response halfway between the baseline and maximum in the Shh-LIGHT2 reporter assay. Kd (Dissociation constant): A measure of the binding affinity of SAG to the Smoothened receptor. A lower Kd value indicates a higher binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of SAG.

Hedgehog Pathway Activation Assay using Shh-LIGHT2 Reporter Cells

This assay is used to quantify the activation of the Hedgehog signaling pathway in response to SAG. The Shh-LIGHT2 cell line is a derivative of NIH/3T3 cells that stably expresses a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization.[7]

Materials:

-

Shh-LIGHT2 cells (e.g., from ATCC or equivalent)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin solution

-

SAG (Smoothened Agonist)

-

96-well cell culture plates

-

Dual-Luciferase® Reporter Assay System (Promega or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well plate at a density of 4 x 105 cells/well in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin.

-

Cell Culture: Culture the cells for 24 hours to allow for attachment and growth.

-

Serum Starvation: After 24 hours, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% BCS) to reduce basal signaling.

-

Treatment: Prepare serial dilutions of SAG in the low-serum medium. Add the SAG dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known Hh pathway activator like Sonic Hedgehog conditioned medium).

-

Incubation: Incubate the cells with the treatments for 30-48 hours.

-

Cell Lysis: After incubation, remove the medium and lyse the cells using a passive lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the log of the SAG concentration and fit the data to a dose-response curve to determine the EC50 value.

Smoothened Binding Assay using BODIPY-cyclopamine

This competitive binding assay is used to demonstrate the direct binding of SAG to Smoothened. It utilizes a fluorescently labeled antagonist of Smo, BODIPY-cyclopamine, which competes with unlabeled ligands like SAG for binding to the receptor.

Materials:

-

HEK293 or Cos-1 cells transiently or stably overexpressing Smoothened.

-

BODIPY-cyclopamine (a fluorescent derivative of the Smo antagonist, cyclopamine).

-

SAG.

-

Cell culture medium and plates.

-

Fluorescence plate reader or flow cytometer.

Procedure:

-

Cell Preparation: Culture the Smo-expressing cells to a suitable confluency in a multi-well plate.

-

Competition Reaction: Incubate the cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of SAG for a defined period (e.g., 1-2 hours) at 37°C. Include wells with BODIPY-cyclopamine alone (total binding) and wells with a high concentration of an unlabeled competitor (e.g., unlabeled cyclopamine) to determine non-specific binding.

-

Washing: After incubation, wash the cells with cold PBS to remove unbound fluorescent ligand.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader.

-

Data Analysis: Subtract the non-specific binding from all other readings to obtain the specific binding. Plot the specific binding of BODIPY-cyclopamine as a function of the SAG concentration. The concentration of SAG that inhibits 50% of the specific binding of BODIPY-cyclopamine (IC50) can be determined. The dissociation constant (Kd) of SAG can then be calculated using the Cheng-Prusoff equation.

Visualizing the Mechanism of Action

Hedgehog Signaling Pathway (OFF State)

References

- 1. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 5. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Cellosaurus cell line Shh Light II (CVCL_2721) [cellosaurus.org]

- 8. web.stanford.edu [web.stanford.edu]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for the Induction of Subarachnoid Hemorrhage in Mice by Perforation of the Circle of Willis with an Endovascular Filament - PMC [pmc.ncbi.nlm.nih.gov]

- 11. salic.med.harvard.edu [salic.med.harvard.edu]

- 12. Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Hedgehog Agonist 1 (Hh-Ag1.5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Hedgehog agonist 1 (Hh-Ag1.5), a potent small-molecule activator of the Hedgehog (Hh) signaling pathway. This document details the key quantitative data, experimental protocols, and the underlying biological pathways, serving as a comprehensive resource for researchers in developmental biology and cancer therapeutics.

Introduction to Hedgehog Signaling and Hh-Ag1.5

The Hedgehog signaling pathway is a crucial regulator of embryonic development, tissue patterning, and adult tissue homeostasis.[1][2][3] Dysregulation of this pathway is implicated in various developmental disorders and cancers, making it a significant target for therapeutic intervention.[2][4] The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[5][6] This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO), allowing it to activate downstream signaling cascades that ultimately lead to the activation of Gli family transcription factors and the expression of Hh target genes.[7]

This compound.5 (Hh-Ag1.5), also known as SAg1.5, is a synthetic, non-peptidyl small molecule that directly activates the Hh pathway by binding to and modulating the activity of Smoothened. It was identified through chemical optimization of an initial hit compound, Hh-Ag1.1, and exhibits significantly increased potency.

Quantitative Pharmacological Data

Hh-Ag1.5 is a highly potent agonist of the Hedgehog signaling pathway. Its key pharmacological parameters are summarized in the table below.

| Parameter | Value | Assay System | Reference |

| EC50 | ~1 nM | Shh-Light II cell-based reporter assay | [6] |

| Ki | 0.52 nM | Competitive binding assay with BODIPY-cyclopamine in membranes expressing Smoothened | [6] |

Table 1: Quantitative Pharmacological Data for Hh-Ag1.5

Synthesis of Hh-Ag1.5

The chemical name for Hh-Ag1.5 is 3-chloro-4,7-difluoro-N-(4-(methylamino)cyclohexyl)-N-(3-(pyridin-4-yl)benzyl)benzo[b]thiophene-2-carboxamide. While the original discovery publication by Frank-Kamenetsky et al. in the Journal of Biology (2002) does not provide a detailed public synthesis protocol in its supplementary materials, a plausible synthetic route can be inferred from its chemical structure and general organic synthesis principles. The synthesis would likely involve a convergent approach, preparing the key benzothiophene carboxylic acid and the diamine-containing benzyl moiety separately, followed by an amide coupling reaction.

Plausible Synthetic Workflow

Caption: Plausible synthetic workflow for Hh-Ag1.5.

Experimental Protocols

In Vitro Hedgehog Pathway Activation Assay (Shh-Light II Reporter Assay)

This assay is a cornerstone for quantifying the activity of Hedgehog pathway modulators. It utilizes NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization (Shh-Light II cells).

-

Shh-Light II cells (NIH/3T3 cells with Gli-luciferase and SV40-Renilla reporters)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Bovine Calf Serum (BCS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

Hh-Ag1.5 stock solution (in DMSO)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

-

Cell Seeding: Seed Shh-Light II cells into 96-well plates at a density of 4 x 105 cells/well in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin.[2]

-

Cell Culture: Culture the cells at 37°C in a 5% CO2 incubator until they reach confluence (typically 24 hours).

-

Serum Starvation and Treatment:

-

Carefully aspirate the growth medium.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add DMEM containing 0.5% BCS and various concentrations of Hh-Ag1.5 (typically in a serial dilution from pM to µM range). Include a vehicle control (DMSO).

-

-

Incubation: Incubate the plates for 30-48 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis:

-

Aspirate the medium.

-

Add 20-25 µL of 1x Passive Lysis Buffer (from the Dual-Luciferase® kit) to each well.

-

Incubate at room temperature for 15-20 minutes on an orbital shaker to ensure complete lysis.

-

-

Luciferase Assay:

-

Transfer 5-20 µL of the cell lysate to a white, opaque 96-well luminometer plate.

-

Following the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System, add the Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.

-

Next, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of Hh-Ag1.5.

-

Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Caption: Shh-Light II reporter assay workflow.

In Vivo Rescue Assay in Smo-Null Mouse Embryos

This assay is designed to determine if a Hedgehog pathway agonist acts downstream of the Hedgehog ligand and at or downstream of Smoothened. The original study by Frank-Kamenetsky et al. (2002) utilized this assay to confirm the site of action of their novel agonist.

Smo-/- mouse embryos exhibit severe developmental defects due to a complete block in Hedgehog signaling and are embryonic lethal. If a small molecule agonist can rescue any of these defects in a Shh-/- embryo but not in a Smo-/- embryo, it indicates that the molecule acts on Smoothened or downstream of it.

-

Animal Models: Utilize timed-pregnant Smo+/- mice.

-

Agonist Administration: Administer Hh-Ag1.5 or a vehicle control to the pregnant female mice via an appropriate route (e.g., intraperitoneal injection) at a specific gestational day.

-

Embryo Harvesting: Harvest the embryos at a later gestational stage (e.g., E9.5-E12.5).

-

Genotyping: Genotype the embryos to identify Smo-/-, Smo+/-, and Smo+/+ individuals.

-

Phenotypic Analysis: Analyze the embryos for the rescue of Hedgehog-dependent developmental phenotypes, such as neural tube patterning. This can be done through morphological examination and immunohistochemistry for relevant markers (e.g., floor plate and motor neuron markers).

Competitive Binding Assay

This assay determines if a compound directly binds to Smoothened and can be used to calculate its binding affinity (Ki). The assay typically involves competing the binding of a labeled ligand (e.g., a fluorescently tagged antagonist like BODIPY-cyclopamine) with the unlabeled test compound.

-

Cell/Membrane Preparation: Use cells or cell membranes that overexpress Smoothened (e.g., HEK293T cells transfected with a Smoothened expression vector).

-

Binding Reaction:

-

Incubate the Smoothened-expressing cells/membranes with a fixed concentration of BODIPY-cyclopamine.

-

Add increasing concentrations of unlabeled Hh-Ag1.5.

-

Include controls for non-specific binding (e.g., a large excess of an unlabeled competitor).

-

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Detection:

-

If using whole cells, the amount of bound BODIPY-cyclopamine can be quantified using flow cytometry or high-content imaging.

-

If using membranes, the bound and free ligand can be separated (e.g., by filtration), and the amount of bound labeled ligand is quantified.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the labeled ligand as a function of the concentration of the unlabeled competitor (Hh-Ag1.5).

-

Determine the IC50 value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Hedgehog Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for Hh-Ag1.5.

Caption: The Hedgehog signaling pathway and the mechanism of Hh-Ag1.5.

Conclusion

Hh-Ag1.5 is a valuable research tool for studying the Hedgehog signaling pathway and holds potential for therapeutic applications where pathway activation is desired, such as in regenerative medicine. This guide provides a comprehensive overview of its discovery, key characteristics, and the experimental protocols used for its evaluation. The detailed methodologies and structured data presentation aim to facilitate the replication and further investigation of the roles of Hedgehog signaling in health and disease.

References

- 1. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A small molecule that binds Hedgehog and blocks its signaling in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule modulators of the Sonic Hedgehog signaling pathway - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 6. Modulators of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hedgehog Agonist 1 Target Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and critical data for the identification and validation of the molecular target of Hedgehog (Hh) pathway agonists, with a focus on small molecules generically referred to as "Hedgehog agonist 1" and its well-characterized counterparts like SAG. This document details the underlying signaling pathway, experimental protocols for target identification, and quantitative data for key agonists.

The Hedgehog Signaling Pathway and the Role of Agonists

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2][3] Its aberrant activation is implicated in several forms of cancer.[3] The canonical pathway is initiated by the binding of a Hedgehog ligand (like Sonic Hedgehog, Shh) to the 12-pass transmembrane receptor Patched (Ptc).[3][4] In the absence of a ligand, Ptc inhibits the activity of the 7-pass transmembrane protein Smoothened (Smo).[3][4] Upon Hh binding, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of Hh target genes.[3][4]

Small-molecule Hedgehog agonists are of significant interest as they can activate the pathway independently of the Hh ligand. Biochemical and genetic studies have revealed that these agonists, including the widely studied Smoothened Agonist (SAG), bypass the Ptc receptor and directly bind to and activate Smoothened.[5] This direct interaction makes Smo the primary target for this class of compounds.

Signaling Pathway Diagrams

The following diagrams illustrate the "Off" and "On" states of the Hedgehog signaling pathway, and the mechanism of action of a small-molecule agonist.

Caption: Hedgehog pathway in the absence of a ligand.

Caption: Ligand-mediated activation of the Hedgehog pathway.

Caption: Agonist-mediated activation of the Hedgehog pathway.

Quantitative Data for Hedgehog Agonists

The potency and binding affinity of Hedgehog agonists are critical parameters for their characterization. The half-maximal effective concentration (EC50) reflects the concentration of an agonist that induces a response halfway between the baseline and maximum. The dissociation constant (Kd) and inhibition constant (Ki) are measures of binding affinity, with lower values indicating tighter binding.[6]

| Agonist | Target | EC50 | Kd | Ki | Assay System |

| SAG | Smoothened | 3 nM | 59 nM | - | Shh-LIGHT2 Luciferase Reporter |

| This compound | Smoothened | 0.3 nM | - | - | Not Specified |

| Hh-Ag 1.1 | Smoothened | ~1 µM | - | - | Luciferase-based reporter assay |

| Hh-Ag 1.2 | Smoothened | ~100 nM | - | - | Luciferase-based reporter assay |

| Hh-Ag 1.3 | Smoothened | ~10 nM | - | - | Luciferase-based reporter assay |

| Hh-Ag 1.5 (SAg1.5) | Smoothened | 1 nM | - | 0.52 nM | Gli-responsive reporter activity/Membrane binding |

| Purmorphamine | Smoothened | ~1 µM | - | ~1.5 µM | C3H10T1/2 osteoblast differentiation/BODIPY-cyclopamine binding |

Experimental Protocols for Target Identification

A multi-pronged approach is typically employed to identify and validate the target of a novel Hedgehog agonist. This involves a combination of cell-based functional assays, direct biochemical methods, and genetic approaches.

Logical Workflow for Target Identification

The following diagram outlines a logical workflow for the identification and validation of the target of a putative Hedgehog agonist.

Caption: Logical workflow for Hedgehog agonist target identification.

Cell-Based Hedgehog Signaling Reporter Assay

This assay is a primary screen to confirm the activity of a putative Hh agonist and to determine its potency (EC50). It utilizes a cell line engineered to express a reporter gene (e.g., firefly luciferase) under the control of Gli-responsive elements.

Materials:

-

NIH/3T3 cell line stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization).

-

DMEM with 10% Calf Serum, 1% Penicillin/Streptomycin (Growth Medium).

-

Opti-MEM with 0.5% Calf Serum, 1% Penicillin/Streptomycin (Assay Medium).

-

Test compound (this compound) and positive control (e.g., SAG).

-

96-well white, clear-bottom cell culture plates.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 25,000 cells/well in 100 µL of Growth Medium). Incubate for 16-24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the test compound and positive control in Assay Medium.

-

Cell Treatment: Carefully remove the Growth Medium from the confluent cells. Add 100 µL of the diluted compounds to the respective wells. Include wells with Assay Medium only as an unstimulated control.

-

Incubation: Incubate the plate for 24-30 hours at 37°C, 5% CO2.

-

Lysis: Remove the medium and lyse the cells by adding passive lysis buffer from the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Following the manufacturer's protocol, measure both firefly and Renilla luciferase activity using a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the log of the agonist concentration and fit a dose-response curve to determine the EC50 value.

Affinity Chromatography for Target Pull-Down

This biochemical method aims to directly identify the binding partners of the Hedgehog agonist from a complex protein mixture, such as a cell lysate.

Materials:

-

This compound chemically modified with a linker and an affinity tag (e.g., biotin) or immobilized on a resin (e.g., agarose beads).

-

Control beads (without the immobilized agonist).

-

Cell lysate from a cell line known to be responsive to Hedgehog signaling (e.g., NIH/3T3).

-

Lysis buffer and wash buffers.

-

Elution buffer (e.g., containing a high concentration of the free agonist).

-

SDS-PAGE gels and staining reagents (e.g., Coomassie blue or silver stain).

-

Mass spectrometer for protein identification.

Protocol:

-

Probe Synthesis: Synthesize an affinity probe by attaching a linker to a non-essential position of the agonist molecule, which is then conjugated to biotin or a solid support.

-

Lysate Preparation: Prepare a total protein lysate from the chosen cell line.

-

Incubation: Incubate the cell lysate with the agonist-conjugated beads and control beads for several hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the agonist-conjugated beads using an appropriate elution method (e.g., competitive elution with the free agonist, or by changing pH or salt concentration).

-

Protein Separation and Visualization: Separate the eluted proteins by SDS-PAGE and visualize them by staining.

-

Protein Identification: Excise protein bands that are unique to the agonist pull-down and identify them using mass spectrometry (e.g., LC-MS/MS).

-

Validation: The identity of Smoothened as a primary hit would strongly support it as the direct target.

Genetic Validation using RNA Interference (RNAi)

RNAi is a powerful tool to validate if a candidate protein (e.g., Smoothened) is necessary for the activity of the small-molecule agonist.

Materials:

-

Hedgehog-responsive cell line (e.g., NIH/3T3 reporter cell line).

-

siRNA duplexes targeting Smoothened (at least two different sequences) and a non-targeting control siRNA.

-

Transfection reagent (e.g., Lipofectamine RNAiMAX).

-

This compound.

-

Reagents for the chosen readout (e.g., luciferase assay, qPCR for Hh target genes).

Protocol:

-

Transfection: Transfect the cells with siRNAs targeting Smoothened or a non-targeting control according to the manufacturer's protocol. This is typically done 48-72 hours before the agonist treatment.

-

Agonist Treatment: After the knockdown period, treat the transfected cells with this compound at a concentration around its EC50.

-

Functional Readout: After an appropriate incubation time (e.g., 24-30 hours), measure the Hh pathway activity using a suitable assay (e.g., the Gli-luciferase reporter assay described in 3.2).

-

Knockdown Confirmation: In parallel, lyse a subset of the transfected cells and confirm the knockdown of Smoothened protein levels by Western blot.

-

Data Analysis: Compare the agonist-induced Hh pathway activation in cells treated with Smoothened siRNA to those treated with the non-targeting control siRNA. A significant reduction in agonist activity upon Smoothened knockdown validates Smo as the functional target.

Conclusion

The identification of Smoothened as the direct target of small-molecule Hedgehog agonists like SAG and "this compound" has been a pivotal discovery in the study of Hh signaling and for the development of therapeutics targeting this pathway. The methodologies outlined in this guide, from initial cell-based functional screens to direct biochemical pull-downs and genetic validation, provide a robust framework for researchers to identify and validate the targets of novel Hedgehog pathway modulators. A thorough understanding of these techniques and the underlying biology is essential for advancing drug discovery efforts in this critical signaling cascade.

References

- 1. xcessbio.com [xcessbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Functionally relevant gamma-aminobutyric acidA receptors: equivalence between receptor affinity (Kd) and potency (EC50)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promegaconnections.com [promegaconnections.com]

Unveiling the Agonist's Embrace: A Technical Guide to the Hedgehog Agonist 1 Binding Site on Smoothened

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site for Hedgehog agonist 1 (Hh-Ag1) and its analogs on the Smoothened (SMO) receptor, a critical component of the Hedgehog signaling pathway. Understanding this interaction at a molecular level is paramount for the development of novel therapeutics targeting a range of developmental disorders and cancers. This document synthesizes key structural and quantitative data, details relevant experimental protocols, and visualizes complex interactions to facilitate a deeper understanding of SMO activation.

The Smoothened Agonist Binding Pocket: A 7-Transmembrane Domain Affair

The primary binding site for small molecule agonists, such as the widely studied Smoothened Agonist (SAG) and the potent Hh-Ag1.5, is located within the seven-transmembrane (7TM) domain of the Smoothened receptor.[1][2] This pocket is distinct from the extracellular cysteine-rich domain (CRD) which binds endogenous sterols like cholesterol.[3] While the CRD plays a crucial role in the natural activation of SMO, synthetic agonists like Hh-Ag1 directly engage the 7TM bundle to induce a conformational change that initiates downstream signaling.[3][4]

Structural studies, primarily through cryo-electron microscopy (cryo-EM), have revealed a long, narrow cavity within the 7TM domain that accommodates these agonists.[5][6] The binding of an agonist induces a conformational rearrangement of the residues within this pocket, which is thought to be a key step in SMO activation.[7]

Key Amino Acid Residues in Agonist Recognition

Mutagenesis and structural studies have identified several key amino acid residues within the 7TM domain that are critical for agonist binding and SMO activation. These residues line the binding pocket and form direct or indirect interactions with the agonist molecule.

| Residue | Location | Role in Agonist Binding | Reference |

| D4736.55 | Transmembrane Helix 6 | Forms a water-mediated hydrogen bonding network with antagonists. Mutations can confer resistance. | [7] |

| E5187.38 | Transmembrane Helix 7 | Impacts the conformation of D473 and is important for antagonist binding. | [7] |

| W535 | Transmembrane Helix 7 | A known driver of oncogenic Smo signaling when mutated (W535L). May be involved in the conformational switch upon agonist binding. | [4] |

Note: The superscript numbering follows the Ballesteros-Weinstein numbering scheme for GPCRs.

Quantitative Analysis of Agonist Binding

The affinity of Hedgehog agonists for the Smoothened receptor has been quantified using various biochemical assays. This data is crucial for structure-activity relationship (SAR) studies and for the development of high-affinity compounds.

| Agonist | Assay Type | Parameter | Value | Cell Line/System | Reference |

| Hh-Ag1.5 | Radioligand Binding ([3H]Cyclopamine competition) | Ki | 0.52 nM | Membranes from Smo-overexpressing cells | [8] |

| Hh-Ag1.5 | Functional Assay (Gli-responsive reporter) | EC50 | 1 nM | - | [8] |

| SAG | Functional Assay (Luciferase reporter) | EC50 | 3 nM | Shh-LIGHT2 cells | [9] |

| SAG | Radioligand Binding (BODIPY-cyclopamine competition) | Kd | 59 nM | Smo-expressing Cos-1 cells | [9] |

Visualizing the Molecular Interactions and Pathways

To better understand the complex processes involved in SMO activation, the following diagrams, generated using the Graphviz DOT language, illustrate the Hedgehog signaling pathway, a typical experimental workflow for determining agonist binding, and the logical relationship between different binding sites on SMO.

The Canonical Hedgehog Signaling Pathway

Caption: Canonical Hedgehog signaling pathway activation by Hh-Ag1.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Workflow for determining Hh-Ag1 binding affinity.

Allosteric Regulation of Smoothened

Caption: Allosteric interaction between SMO domains.

Key Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are generalized protocols for key experiments used to characterize the Hh-Ag1 binding site on SMO.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled agonist (Hh-Ag1) by measuring its ability to compete with a radiolabeled ligand for binding to SMO.

1. Membrane Preparation:

-

Culture cells overexpressing the human SMO receptor (e.g., HEK293T cells).

-

Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Homogenize the cells and centrifuge at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Binding Reaction:

-

In a 96-well plate, combine the following in a final volume of 200 µL:

-

Cell membranes (typically 10-20 µg of protein).

-

A fixed concentration of a radiolabeled SMO ligand (e.g., [3H]Cyclopamine) near its Kd value.

-

A range of concentrations of the unlabeled Hh-Ag1.

-

-

For total binding, omit the unlabeled agonist. For non-specific binding, include a saturating concentration of a non-radiolabeled SMO ligand.

3. Incubation and Filtration:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification and Analysis:

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Hh-Ag1 to generate a competition curve.

-

Determine the IC50 value (the concentration of Hh-Ag1 that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cryo-Electron Microscopy (Cryo-EM) of SMO-Agonist Complex

This protocol outlines the general steps for preparing a SMO-agonist complex for high-resolution structural determination by cryo-EM.

1. Protein Expression and Purification:

-

Express a stabilized construct of the human SMO receptor in a suitable expression system (e.g., insect or mammalian cells). Stability can be enhanced by mutations or fusion to proteins like BRIL.[10]

-

Solubilize the receptor from the cell membranes using a mild detergent (e.g., DDM/CHS).

-

Purify the SMO protein using affinity chromatography (e.g., with an anti-FLAG tag) followed by size-exclusion chromatography to ensure homogeneity.

2. Complex Formation:

-

Incubate the purified SMO protein with a molar excess of the Hh-Ag1 agonist to ensure saturation of the binding site.

-

To further stabilize the active conformation, a G-protein mimetic nanobody can be added.

3. Grid Preparation and Vitrification:

-

Apply a small volume (typically 3-4 µL) of the purified SMO-agonist complex to a cryo-EM grid (e.g., a holey carbon grid).

-

Blot the grid to remove excess liquid, leaving a thin film of the sample.

-

Plunge-freeze the grid into liquid ethane to rapidly vitrify the sample, trapping the protein complexes in a thin layer of amorphous ice.

4. Data Collection and Processing:

-

Transfer the vitrified grid to a transmission electron microscope equipped with a direct electron detector.

-

Collect a large dataset of images (micrographs) of the frozen protein particles.

-

Process the images to pick individual particles, classify them into different conformational states, and reconstruct a 3D density map of the SMO-agonist complex.

-

Build an atomic model into the density map to visualize the agonist binding site and the overall conformation of the receptor.

Conclusion

The 7-transmembrane domain of the Smoothened receptor harbors a well-defined binding pocket for synthetic agonists like this compound. Structural and biochemical studies have provided a detailed picture of this interaction, highlighting key amino acid residues and the allosteric regulation by the extracellular CRD. The quantitative binding data and detailed experimental protocols presented in this guide offer a valuable resource for researchers working to further elucidate the mechanisms of SMO activation and to design next-generation modulators of the Hedgehog pathway for therapeutic intervention.

References

- 1. SAG | Smoothened Agonist | Smo receptor agonist | TargetMol [targetmol.com]

- 2. stemcell.com [stemcell.com]

- 3. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the human smoothened receptor 7TM bound to an antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structural basis for Smoothened regulation by its extracellular domains - PMC [pmc.ncbi.nlm.nih.gov]

structural activity relationship of Hedgehog agonists

An In-depth Technical Guide to the Structural Activity Relationship of Hedgehog Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of Hedgehog (Hh) signaling pathway agonists. The Hh pathway is a critical regulator of embryonic development and adult tissue homeostasis, and its modulation by small molecule agonists holds significant therapeutic potential for regenerative medicine and in treating certain neurodegenerative diseases. This document details the SAR of various classes of Hh agonists, provides quantitative data for key compounds, outlines detailed experimental protocols for their characterization, and visualizes the core signaling pathway.

The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade. In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the 12-pass transmembrane protein Patched (PTCH1) inhibits the 7-pass transmembrane protein Smoothened (SMO). This inhibition prevents SMO from accumulating in the primary cilium, a key organelle for Hh signal transduction. Consequently, the GLI family of transcription factors (GLI1, GLI2, and GLI3) are processed into repressor forms, which translocate to the nucleus and inhibit the transcription of Hh target genes.

Upon binding of an Hh ligand to PTCH1, the inhibition on SMO is relieved.[1][2] SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the stabilization and activation of GLI transcription factors.[2] These activated GLI proteins move into the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation, differentiation, and survival.[2][3] Small molecule Hh agonists typically bypass the need for an Hh ligand by directly binding to and activating SMO.[4]

Classes of Hedgehog Agonists and their Structural Activity Relationships

Small molecule Hh agonists are broadly categorized based on their chemical scaffolds. The most well-studied classes include purine derivatives, chlorobenzothiophene-containing compounds, and oxysterols. These agonists typically target the Smoothened receptor.

Purmorphamine and its Analogs

Purmorphamine is a purine-based agonist that directly binds to and activates SMO.[5] SAR studies on purmorphamine and its analogs have revealed several key structural features that are crucial for its activity.

-

The Purine Core: The purine scaffold is essential for activity. Modifications to this core generally lead to a significant decrease in potency.

-

Substitutions at the 2, 6, and 9 positions: The substituents at these positions are critical for binding to SMO. The morpholino group at the 6-position, the cyclohexylamino group at the 2-position, and the substituted benzyl group at the 9-position all contribute significantly to the molecule's agonistic activity. Alterations in these groups can modulate potency and selectivity.

SAG and its Analogs

SAG (Smoothened Agonist) is a potent chlorobenzothiophene-containing compound that activates SMO.[6] The SAR of SAG and its derivatives, such as Hh-Ag 1.5, has been extensively studied.

-

Chlorobenzothiophene Scaffold: This core structure is a key feature of this class of agonists.

-

Side Chains: The nature and stereochemistry of the side chains attached to the core are critical determinants of agonist potency. For instance, modifications to the piperidinyl group and the phenyl group in related analogs can lead to significant changes in activity.

Oxysterols

Oxysterols, which are oxidized derivatives of cholesterol, represent a class of endogenous Hh pathway agonists.[7] Their activity is highly dependent on the position and stereochemistry of the hydroxyl groups.

-

Side Chain Hydroxylation: Hydroxylation on the cholesterol side chain is a key determinant of agonist activity. For example, 20(S)-hydroxycholesterol is a potent activator of the Hh pathway.[8][9]

-

Stereoselectivity: The agonistic activity of oxysterols is highly stereoselective, indicating a specific binding interaction with a protein target, which is believed to be SMO.[8] For instance, the (R)-enantiomer of certain hydroxylated cholesterol analogs can be significantly more potent than the (S)-enantiomer.

Quantitative Data of Hedgehog Agonists

The following table summarizes the quantitative data for several key Hedgehog agonists, providing a basis for comparison of their potencies.

| Agonist | Class | Target | EC50 | Ki | Cell Line | Reference |

| Purmorphamine | Purine Derivative | SMO | ~1 µM | ~1.5 µM | C3H10T1/2, HEK293T | [10] |

| SAG | Chlorobenzothiophene | SMO | 3 nM | 59 nM | - | [6] |

| Hh-Ag 1.5 | Chlorobenzothiophene | SMO | 1 nM | 0.52 nM | - | [11] |

| 20(S)-hydroxycholesterol | Oxysterol | SMO | ~3 µM | - | NIH 3T3 | [8][9] |

| 23(R)-hydroxycholesterol | Oxysterol | SMO | 0.54-0.65 µM | - | M2-10B4 | [7][12] |

Experimental Protocols

The characterization of Hedgehog agonists relies on a variety of in vitro assays. Detailed methodologies for two key experiments are provided below.

Hedgehog Signaling Luciferase Reporter Assay

This cell-based assay is widely used to screen for and characterize Hh pathway modulators by measuring the transcriptional activity of GLI.[13]

Objective: To quantify the activation of the Hedgehog signaling pathway by a test compound.

Materials:

-

NIH 3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization).

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Test compounds (Hh agonists)

-

Positive control (e.g., Shh-conditioned medium or a known agonist like SAG)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the Gli-reporter NIH 3T3 cells in a 96-well plate at a density of 25,000 cells per well in DMEM supplemented with 10% FBS and penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator until cells are confluent.[14]

-

Serum Starvation: The following day, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) to reduce basal signaling.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in low-serum medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.[14]

-

Cell Lysis: After incubation, remove the medium and lyse the cells by adding passive lysis buffer (from the Dual-Luciferase kit) to each well.

-

Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions for the Dual-Luciferase Reporter Assay System.[15]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine the EC50 values.

Smoothened Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a compound to the Smoothened receptor.[4]

Objective: To quantify the direct interaction between a test compound and the SMO receptor.

Materials:

-

Cell membranes prepared from cells overexpressing human SMO (e.g., HEK293T cells).[4]

-

Radioligand (e.g., [³H]-cyclopamine or another suitable radiolabeled SMO ligand).

-

Test compounds (unlabeled Hh agonists).

-

Binding buffer (e.g., 50 mM HEPES, 3 mM MgCl2, protease inhibitors, 0.5 mg/ml BSA, pH 7.2).[4]

-

Non-specific binding control (a high concentration of a known unlabeled SMO ligand, e.g., 10 µM LY2940680).[4]

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Transfect HEK293T cells with a human SMO expression plasmid. After 24-48 hours, harvest the cells, lyse them hypotonically, and isolate the crude membrane fraction by centrifugation. Resuspend the membrane pellet in lysis buffer and determine the protein concentration.[4]

-

Assay Setup: In a 96-well plate, set up the binding reactions in a final volume of 125-250 µL.

-

Total Binding: Add cell membranes, radioligand at a fixed concentration, and binding buffer.

-

Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competition Binding: Add cell membranes, radioligand, and varying concentrations of the unlabeled test compound.

-

-

Incubation: Incubate the plate at room temperature for 2.5 hours in the dark to reach equilibrium.[4]

-

Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Specific Binding: Subtract the non-specific binding from the total binding.

-

Competition Curve: Plot the percentage of specific binding against the concentration of the unlabeled test compound.

-

Ki Calculation: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The structural activity relationships of Hedgehog agonists provide a critical framework for the rational design of novel therapeutics. The diverse chemical scaffolds of known agonists, from purine derivatives to oxysterols, highlight the multiple ways in which the Smoothened receptor can be targeted and activated. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers in the field of drug discovery and development aimed at modulating the Hedgehog signaling pathway for therapeutic benefit. Further exploration of the SAR of novel agonist classes will continue to advance our understanding of SMO activation and pave the way for the development of next-generation Hh pathway modulators.

References

- 1. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 3. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the human smoothened receptor 7TM bound to an antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Structure-activity relationships for side chain oxysterol agonists of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxysterols are allosteric activators of the oncoprotein Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Structure–Activity Relationships for Side Chain Oxysterol Agonists of the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. web.stanford.edu [web.stanford.edu]

- 15. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to Hedgehog Agonist 1 (Hh-Ag 1.5) and its Regulation of Gli1/Ptc1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Hedgehog Agonist 1.5 (Hh-Ag 1.5), a potent small molecule activator of the Hedgehog (Hh) signaling pathway. It details the mechanism of action, provides quantitative data on its activity, and offers detailed experimental protocols for its use in inducing the expression of the downstream target genes, Gli1 and Patched1 (Ptc1).

Introduction to Hedgehog Signaling and Hh-Ag 1.5

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway is implicated in various developmental disorders and cancers.[1][2] The pathway is initiated by the binding of Hedgehog ligands to the transmembrane receptor Patched (PTCH), which alleviates its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO).[2] Activated SMO then triggers a downstream signaling cascade culminating in the activation of the GLI family of zinc-finger transcription factors (Gli1, Gli2, and Gli3).[2] Gli proteins translocate to the nucleus to regulate the transcription of Hh target genes, including GLI1 and PTCH1, which serve as robust indicators of pathway activation.[3]

Hh-Ag 1.5 is a potent, synthetic small molecule agonist of the Hedgehog pathway.[4] It acts by directly binding to and activating Smoothened, thereby mimicking the effect of natural Hedgehog ligands. This activation leads to the subsequent induction of Gli1 and Ptc1 expression.

Quantitative Data on Hh-Ag 1.5 Activity

The potency of Hh-Ag 1.5 has been characterized in various in vitro assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Assay System | Reference |

| EC50 (Hedgehog Agonist Activity) | 1 nM | Not specified | [4] |

| EC50 (Gli-responsive reporter activity) | 7 nM | Gli-luciferase reporter assay | [4] |

| Ki (Binding to Smoothened) | 0.52 nM | Competitive binding assay with Smo-containing membranes | [4] |

Signaling Pathways and Experimental Workflow

Hedgehog Signaling Pathway

The following diagrams illustrate the "off" and "on" states of the canonical Hedgehog signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing the activity of Hh-Ag 1.5 on Gli1 and Ptc1 expression in a cell-based assay.

Experimental Protocols

Preparation of Hh-Ag 1.5 Stock and Working Solutions

Materials:

-

Hh-Ag 1.5 powder (CAS No. 612542-14-0)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes

-

Cell culture medium appropriate for the chosen cell line

Stock Solution (10 mM):

-

Hh-Ag 1.5 is soluble in DMSO up to 50 mg/mL (95.05 mM).[4]

-

To prepare a 10 mM stock solution, dissolve 5.26 mg of Hh-Ag 1.5 (MW: 526.04 g/mol ) in 1 mL of anhydrous DMSO.[4]

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[4]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[4]

Working Solutions:

-

Thaw an aliquot of the 10 mM Hh-Ag 1.5 stock solution.

-

Perform serial dilutions of the stock solution in fresh, serum-free or low-serum cell culture medium to achieve the desired final concentrations for treatment.

-

It is recommended to prepare fresh working solutions for each experiment.

-

Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Cell Culture and Hh-Ag 1.5 Treatment (Example using NIH/3T3 cells)

Materials:

-

NIH/3T3 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

6-well or 12-well cell culture plates

-

Hh-Ag 1.5 working solutions

-

Vehicle control (DMEM with DMSO)

Procedure:

-

Culture NIH/3T3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow the cells to adhere and grow for 24 hours.

-

Before treatment, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 4-6 hours to reduce basal signaling.

-

Remove the low-serum medium and add the prepared Hh-Ag 1.5 working solutions or the vehicle control to the respective wells.

-

Incubate the cells for the desired time period (e.g., for a time-course experiment, harvest cells at 0, 6, 12, 24, and 48 hours; for a dose-response experiment, treat with various concentrations for 24 hours).

Quantitative Real-Time PCR (qPCR) for Gli1 and Ptc1 mRNA Expression

Materials:

-

RNA extraction kit (e.g., TRIzol reagent or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

qPCR instrument

-

Nuclease-free water

-

Primers for Gli1, Ptc1, and a reference gene (e.g., Gapdh or Actb)

Procedure:

-

RNA Extraction: Following Hh-Ag 1.5 treatment, wash the cells with ice-cold PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

-

cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

qPCR:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration typically 200-500 nM each), cDNA template, and nuclease-free water.

-

Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Include no-template controls (NTCs) to check for contamination and a melt curve analysis (for SYBR Green) to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for Gli1, Ptc1, and the reference gene in each sample.

-

Calculate the relative expression of Gli1 and Ptc1 using the comparative Ct (ΔΔCt) method. The fold change in gene expression is calculated as 2-ΔΔCt.

-

Western Blotting for Gli1 and Ptc1 Protein Expression

Materials:

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Gli1 and Ptc1

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against Gli1, Ptc1, and the loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Signal Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the Gli1 and Ptc1 bands to the corresponding loading control band to determine the relative protein expression.

Conclusion

Hh-Ag 1.5 is a valuable tool for researchers studying the Hedgehog signaling pathway. Its high potency and direct mode of action on Smoothened make it an effective and specific activator of the pathway. The protocols outlined in this guide provide a framework for utilizing Hh-Ag 1.5 to investigate the regulation of the key downstream targets, Gli1 and Ptc1, at both the mRNA and protein levels. Careful optimization of cell culture conditions, treatment parameters, and analytical methods will ensure robust and reproducible results in the study of Hedgehog signaling.

References

- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Hedgehog Signaling and Truncated GLI1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of Hedgehog-Dependent Full-Length Gli3 Accumulation in Primary Cilia and Subsequent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

role of Hedgehog agonist 1 in cell differentiation

An In-depth Technical Guide on the Role of Hedgehog Agonist 1 in Cell Differentiation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell fate determination, proliferation, and tissue patterning.[1][2][3] In adult organisms, the Hh pathway is mostly quiescent but can be reactivated for tissue maintenance, repair, and regeneration.[3][4] Dysregulation of this pathway is implicated in various developmental abnormalities and diseases, most notably cancer.[3][5][6] The pathway is initiated by the binding of Hedgehog ligands—Sonic (SHH), Indian (IHH), or Desert (DHH) hedgehog—to the transmembrane receptor Patched (PTCH1).[7] This interaction alleviates PTCH1's inhibition of the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO), the core signal transducer of the pathway.[7][8]

Small molecule agonists that directly target and activate SMO can mimic the effects of Hh ligands, providing powerful tools for studying the pathway and for potential therapeutic applications in regenerative medicine. While the designation "this compound" is not a standardized nomenclature, this guide will focus on Hh-Ag1.5, a highly potent and specific SMO agonist.[9][10][11] To provide a comprehensive overview, data and examples from other widely studied Hedgehog agonists, such as SAG (Smoothened Agonist) and Purmorphamine, will also be incorporated.[12][13][14] This document details the mechanism of action of these agonists, their role in directing cell differentiation across various lineages, quantitative data on their effects, and detailed experimental protocols.

Core Mechanism: Activation of the Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway operates as a molecular switch, primarily controlled by the interaction between the PTCH1 and SMO receptors. The activity of this pathway is heavily dependent on the primary cilium, a microtubule-based organelle that acts as a signaling hub.

In the absence of an agonist (Pathway "OFF"):

-

The 12-pass transmembrane protein PTCH1 is localized to the primary cilium, where it actively inhibits the 7-pass transmembrane protein SMO, preventing its entry into the cilium.[7][15]

-

SMO remains inactive and localized on the membrane of intracellular vesicles.[15]

-

In the cytoplasm, a complex of proteins, including Suppressor of Fused (SUFU), forms with the Glioma-associated oncogene (GLI) family of zinc-finger transcription factors (GLI1, GLI2, GLI3).

-

This complex facilitates the proteolytic cleavage of GLI2 and GLI3 into their repressor forms (GLI-R).[16]

-

GLI-R translocates to the nucleus and binds to target gene promoters, actively repressing the transcription of Hh pathway genes.[16]

In the presence of a Hedgehog Agonist (Pathway "ON"):

-

Small molecule agonists like Hh-Ag1.5, SAG, or Purmorphamine bind directly to the SMO receptor.[9][12][14] This binding event induces a conformational change in SMO, mimicking the state relieved from PTCH1 inhibition.[12][17]

-

Activated SMO translocates to and accumulates within the primary cilium.[15]

-

Inside the cilium, SMO prevents the SUFU-mediated processing of GLI proteins.

-

Full-length GLI2 and GLI3 are converted into their activator forms (GLI-A).[16]

-

GLI-A, along with GLI1 (which functions primarily as an activator and is a transcriptional target of the pathway), translocates to the nucleus.

-

These activators bind to the promoters of Hh target genes, initiating their transcription. Key target genes include GLI1, PTCH1, and various genes that drive cell proliferation and differentiation.[7][16]

Role of Hedgehog Agonists in Cell Differentiation

Activation of the Hh pathway by small molecule agonists has been shown to drive the differentiation of stem and progenitor cells into multiple lineages.

Osteogenic Differentiation

Hh signaling is a potent inducer of osteogenesis.[13] Agonists like Purmorphamine and SAG have been extensively documented to promote the differentiation of mesenchymal stem cells (MSCs) and other progenitor cells into osteoblasts.[13][14]

-

Mechanism: Treatment of MSCs with Purmorphamine activates the Hh pathway, leading to the upregulation of downstream targets like GLI1 and PTCH1.[14][18] This activation subsequently increases the expression of key osteogenic transcription factors such as Runt-related transcription factor 2 (RUNX2).[19][20]

-

Effects: This leads to increased alkaline phosphatase (ALP) activity, a key early marker of osteoblast differentiation, and enhanced extracellular matrix mineralization, indicative of mature bone formation.[19][20][21] Purmorphamine, particularly at a concentration of 2-3 μM, has shown a promotive effect on osteogenesis both in vitro and in vivo.[19][20]

Neuronal Differentiation

The Hh pathway is fundamental to the development of the central nervous system, controlling neural stem cell proliferation and cell fate determination.[1][22]

-

Mechanism: The SMO agonist SAG is widely used in protocols for directed neuronal differentiation from pluripotent stem cells (PSCs).[12] It promotes the proliferation and survival of neuronal and glial precursors and can improve the efficiency of converting human induced pluripotent stem cells (iPSCs) into neurons.[12][22]

-

Applications: SAG is a key component in cocktails used to generate specific neuronal subtypes, such as dopaminergic neurons for modeling Parkinson's disease. It has also been shown to promote the survival of newly generated neural cells in the adult rat dentate gyrus.[22] In the postnatal hippocampus, SAG can enhance the maturation of GABAergic networks by triggering the secretion of Brain-Derived Neurotrophic Factor (BDNF).[23]

Liver Stem Cell Activation and Expansion

Recent studies have highlighted a critical role for potent Hh agonists in liver regeneration.

-

Mechanism: The small molecule Hh-Ag1.5 has been shown to break the quiescence of non-injured liver stem cells (LSCs).[9][11]

-

Effects: Treatment with Hh-Ag1.5 (e.g., 5 µM for 3 weeks) facilitates the robust expansion of quiescent LSCs in vitro.[9] These expanded cells retain their stem-like properties and can differentiate into both hepatocytes and cholangiocytes.[11] In animal models of liver failure, transplantation of these ex vivo expanded LSCs significantly increased lifespan, demonstrating their therapeutic potential.[11]

Other Lineages

-

Tendon Enthesis Healing: Activation of Hh signaling in injured mature entheses (the connective tissue between tendon and bone) promotes fibrocartilage formation, enhances mineralization, and increases the expression of chondrogenic and osteogenic markers, driving regeneration.[24]

-

Cardiac Differentiation: The role of Hh signaling in cardiac differentiation is context-dependent. Some studies suggest it can promote cardiac differentiation, while others indicate that activation via SAG can delay or suppress the differentiation of primitive streak cells into cardiogenic mesoderm, suggesting a role in regulating the timing of differentiation.[25][26]

Data Presentation: Quantitative Effects of Hedgehog Agonists

Quantitative data from various studies are summarized below to allow for easy comparison of agonist potencies and their effects on gene expression.

Table 1: Potency of Common Hedgehog Agonists

| Agonist | Target | Potency Metric | Value | Cell Line / System | Reference |

|---|---|---|---|---|---|

| Hh-Ag1.5 | SMO | EC₅₀ | 1 nM | - | [9][10] |

| SMO | Kᵢ | 0.52 nM | Smo-containing membranes | [9] | |

| SAG | SMO | EC₅₀ | ~3 nM | Shh-light 2 cells | [12][27] |

| SMO | Kd | 59 nM | Smo-expressing Cos-1 cells | [12][27] |

| Purmorphamine | SMO | EC₅₀ | ~1 µM | C3H10T1/2 cells |[18] |

Table 2: Effects of Hedgehog Agonists on Gene Expression in Osteogenic Differentiation

| Agonist & Conc. | Cell Type | Gene | Fold Change / Effect | Time Point | Reference |

|---|---|---|---|---|---|

| Purmorphamine (3 µM) | Human MSCs | RUNX2 | Upregulation | 14 days | [19] |

| Human MSCs | Osteocalcin | Upregulation | 14 days | [19] | |

| Purmorphamine (2 µM) | C3H10T1/2 cells | Gli1, Patched | Upregulation | - | [14][18] |

| Purmorphamine (2 µM) | Osteoblasts | Opn | Significant increase vs. vehicle | - |[20] |

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for studying the effects of Hedgehog agonists on cell differentiation.

Protocol 1: In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells

This protocol describes a typical workflow for inducing and assessing osteogenic differentiation of MSCs using a Hedgehog agonist.

-

Cell Seeding: Plate human bone marrow-derived MSCs in 24-well plates at a density of 2 x 10⁴ cells per well. Culture in standard growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) until they reach 70-80% confluency.

-

Induction of Differentiation: Replace the growth medium with an osteogenic induction medium (e.g., growth medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).

-

Agonist Treatment: To the experimental wells, add the Hedgehog agonist (e.g., Purmorphamine) to the final desired concentration (e.g., 1, 2, or 3 µM).[21] For control wells, add an equivalent volume of the vehicle (e.g., DMSO).

-

Culture and Media Change: Culture the cells for up to 21 days. Replace the medium with freshly prepared osteogenic medium and agonist/vehicle every 3-4 days.

-

Assessment of Differentiation (Early Marker):

-

Alkaline Phosphatase (ALP) Staining (Day 7-14):

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 10 minutes.

-

Wash again and stain using a commercial ALP staining kit (e.g., using BCIP/NBT substrate) according to the manufacturer's instructions.

-

Observe the development of a blue/purple precipitate in differentiated cells.

-

-

-

Assessment of Differentiation (Late Marker):

-

Alizarin Red S Staining (Day 21):

-

Wash and fix cells as above.

-

Stain with 2% Alizarin Red S solution (pH 4.2) for 5 minutes.

-

Wash extensively with deionized water to remove non-specific staining.

-

Observe red-orange staining of calcium deposits, indicating matrix mineralization.

-

-

Protocol 2: Quantitative Real-Time PCR (qPCR) for Hh Target Gene Expression

This protocol is used to quantify changes in the expression of Hh pathway and differentiation-specific genes following agonist treatment.

-

Cell Culture and Treatment: Culture and treat cells with the Hedgehog agonist for the desired time period (e.g., 24, 48 hours for early Hh targets; longer for differentiation markers) as described in Protocol 1.

-

RNA Extraction:

-

Lyse the cells directly in the culture well using a lysis buffer containing a chaotropic agent (e.g., from an RNeasy Mini Kit, Qiagen).

-

Homogenize the lysate.

-

Extract total RNA using a silica-membrane spin-column-based kit according to the manufacturer’s protocol. Include an on-column DNase digestion step to remove genomic DNA contamination.

-

Elute RNA in RNase-free water and quantify using a spectrophotometer (e.g., NanoDrop). Check RNA integrity (A260/A280 ratio ~2.0).

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

Use a mix of oligo(dT) and random hexamer primers for comprehensive cDNA synthesis.

-

The reaction is typically performed at 42-46°C for 60 minutes, followed by an inactivation step at 70°C for 5 minutes.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix in a 96-well PCR plate. For each reaction (typically 10-20 µL volume), include:

-

2x SYBR Green Master Mix

-

Forward and Reverse Primers (final concentration 200-500 nM each)

-

Diluted cDNA template (e.g., 1-2 µL)

-

Nuclease-free water

-

-

Run the plate on a real-time PCR cycler (e.g., CFX96, Bio-Rad). A typical thermal cycling protocol is:

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 10 seconds.

-

Annealing/Extension: 60°C for 30 seconds.

-

-

Melt curve analysis (e.g., 65°C to 95°C, incrementing by 0.5°C) to verify product specificity.

-

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) for each sample.

-

Normalize the Cq value of the target gene to the Cq value of a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative gene expression changes using the ΔΔCq method. The fold change in the agonist-treated group is expressed relative to the vehicle-treated control group.

-

Conclusion

Small molecule agonists of the Hedgehog pathway, such as Hh-Ag1.5, SAG, and Purmorphamine, are invaluable tools in cell biology and regenerative medicine. By directly activating SMO, these compounds effectively switch on a potent signaling cascade that governs cell differentiation. Their ability to direct the fate of stem and progenitor cells into osteogenic, neuronal, and other lineages has been robustly demonstrated.[11][14][22] The high potency and specificity of agonists like Hh-Ag1.5 open new avenues for therapeutic strategies, particularly in contexts like liver regeneration where activating quiescent stem cell populations is desirable.[11] For researchers and drug development professionals, a thorough understanding of the mechanism, quantitative effects, and experimental application of these agonists is essential for harnessing the full potential of the Hedgehog pathway in both basic research and clinical translation.

References